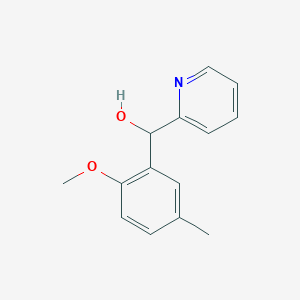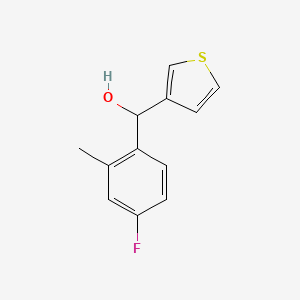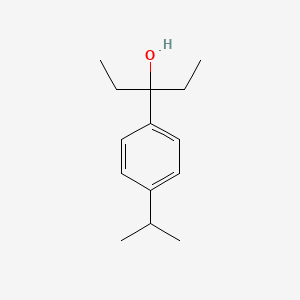
(2-Methoxy-5-methylphenyl)(pyridin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxy-5-methylphenyl)(pyridin-2-yl)methanol is a chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol. This compound features a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a pyridin-2-yl group via a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-methylphenyl)(pyridin-2-yl)methanol typically involves the following steps:
Bromination: The starting material, 2-methoxy-5-methylphenol, undergoes bromination to introduce a bromine atom at the ortho position.
Nucleophilic Substitution: The brominated compound is then treated with pyridin-2-ylmethanol under nucleophilic substitution conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: (2-Methoxy-5-methylphenyl)(pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridin-2-yl or phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with various functional groups.
科学的研究の応用
(2-Methoxy-5-methylphenyl)(pyridin-2-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity, including potential antiviral, anti-inflammatory, and antioxidant properties.
Medicine: It can be used as a precursor for the development of pharmaceuticals targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which (2-Methoxy-5-methylphenyl)(pyridin-2-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also bind to receptors or enzymes involved in inflammatory responses, leading to its anti-inflammatory effects.
類似化合物との比較
(2-Methoxy-5-methylphenyl)(pyridin-2-yl)methanol is structurally similar to other phenylpyridine derivatives, such as:
2-Methoxy-5-methylphenyl(pyridin-3-yl)methanol
2-Methoxy-5-methylphenyl(pyridin-4-yl)methanol
2-Methoxy-5-methylphenyl(pyridin-2-yl)ethanol
These compounds share the core phenylpyridine structure but differ in the position of the methoxy group and the length of the carbon chain connecting the phenyl and pyridinyl groups. The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties.
特性
IUPAC Name |
(2-methoxy-5-methylphenyl)-pyridin-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-6-7-13(17-2)11(9-10)14(16)12-5-3-4-8-15-12/h3-9,14,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKOBDOALNOJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Ethyl {4-[(propan-2-yl)oxy]phenyl}acetate](/img/structure/B7874563.png)


